[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane)
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Overview
Description
[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane) is a chemical compound with the molecular formula C18H36Si3. It is a derivative of benzene where three methylene groups are attached to the benzene ring at positions 1, 2, and 3, and each methylene group is further bonded to a trimethylsilane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane) typically involves the reaction of benzene-1,2,3-triyltrimethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
C6H3(CH2OH)3+3ClSi(CH3)3→C6H3(CH2Si(CH3)3)3+3HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methylene groups can be oxidized to form corresponding alcohols or carboxylic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of benzene-1,2,3-triyltris(methylene alcohol) or benzene-1,2,3-triyltris(carboxylic acid).
Substitution: Formation of benzene-1,2,3-triyltris(methylene)tris(substituted silane).
Hydrolysis: Formation of benzene-1,2,3-triyltris(methylene)tris(silanol).
Scientific Research Applications
[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of novel materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials for electronics and other high-tech applications
Mechanism of Action
The mechanism of action of [Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane) involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable bonds with other molecules, facilitating the formation of complex structures. The compound can also undergo hydrolysis to release silanol groups, which can further react with other compounds to form new materials. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[Benzene-1,3,5-triyltris(methylene)]tris(trimethylsilane): Similar structure but with methylene groups attached at positions 1, 3, and 5.
[Benzene-1,3,5-triyltris(methylene)]tris(triphenylphosphonium) tribromide: Contains triphenylphosphonium groups instead of trimethylsilane groups.
4,4′,4′′-((2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy)tribenzoic acid: A coordination polymer with a similar benzene core but different functional groups
Uniqueness
[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane) is unique due to its specific arrangement of trimethylsilyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
62346-86-5 |
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Molecular Formula |
C18H36Si3 |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
[2,3-bis(trimethylsilylmethyl)phenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C18H36Si3/c1-19(2,3)13-16-11-10-12-17(14-20(4,5)6)18(16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
InChI Key |
SXYQPRFMUIQCAM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=C(C(=CC=C1)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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